1-Phenylethan-1-d1-ol
Overview
Description
1-Phenylethan-1-d1-ol is a useful isotopically labeled research compound . It is an aromatic alcohol and is one of the most commonly available chiral alcohols . It is a colorless liquid with a mild gardenia-hyacinth scent .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step reaction . The first step involves Sn (IV) ethoxide at 110 °C for 20 hours, followed by LiAlD4 in diethyl ether . The synthesis can also be achieved from ALPHA-METHYLBENZYL ALCOHOL .Molecular Structure Analysis
The molecular formula of this compound is C8H9DO . It has an average mass of 123.171 Da and a monoisotopic mass of 123.079445 Da .Chemical Reactions Analysis
This compound is produced by the reduction of acetophenone by sodium borohydride . Alternatively, benzaldehyde can be reacted with methylmagnesium chloride or similar organometallic compounds to afford racemic 1-phenylethanol .Physical and Chemical Properties Analysis
This compound has a melting point of 19-20 °C (lit.), a boiling point of 204 °C at 745 mm Hg (lit.), and a density of 1.020 g/mL at 25 °C . It has a flash point of 86 °C .Scientific Research Applications
Pharmaceutical Industry Application
1-Phenylethanol (PhE) is extensively used in the pharmaceutical industry, particularly as an anti-inflammatory and analgesic drug. Its synthesis via hydrogenation of acetophenone, using supercritical carbon dioxide (scCO2) as a solvent, is of significant interest. This method offers advantages due to scCO2 being inexpensive, nontoxic, nonflammable, inert, and environmentally benign. The research explores various reaction parameters to optimize this process (More & Yadav, 2018).
NMR Spectroscopy and Chiral Analysis
In nuclear magnetic resonance (NMR) spectroscopy, the differentiation of prochiral and homoprochiral protons in chiral ester derivatives of 2-phenylethan-1-ol has been achieved with chiral lanthanide shift reagents. This technique is instrumental in the precise analysis of complex molecules, marking a significant advancement in the field of stereochemistry (Coxon, Cambridge, & Nam, 2001).
Vasorelaxant Effects in Medical Research
The vasorelaxant effects of 1-nitro-2-phenylethane, a derivative of 1-Phenylethan-1-d1-ol, have been studied for its potential in medical applications. It demonstrates hypotensive, bradycardic, and vasodilator properties. The research indicates that these effects are mediated through the stimulation of the soluble guanylate cyclase-cGMP pathway, an insight valuable for developing new therapeutic agents (Brito et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Phenylethan-1-d1-ol is the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol compounds within the organism.
Mode of Action
It is known that the compound interacts with the r-specific alcohol dehydrogenase, potentially influencing the enzyme’s activity .
Biochemical Pathways
It is known that the compound is involved in the metabolism of alcohol compounds, which can have downstream effects on various biochemical processes within the organism .
Pharmacokinetics
The compound is a small molecule with a molecular weight of 12317 , which suggests that it may have good bioavailability.
Result of Action
Given its interaction with r-specific alcohol dehydrogenase, it is likely that the compound influences the metabolism of alcohol compounds within the cell .
Properties
IUPAC Name |
1-deuterio-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575818 | |
Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3101-96-0 | |
Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3101-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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